molecular formula C26H16 B091316 Dibenzo[g,p]chrysene CAS No. 191-68-4

Dibenzo[g,p]chrysene

Cat. No. B091316
CAS RN: 191-68-4
M. Wt: 328.4 g/mol
InChI Key: GQDKQZAEQBGVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon with a structure consisting of a twisted naphthalene core with four fused benzene rings. It is a compound of interest due to its potential applications in organic electronics and its significant role in environmental carcinogenesis .

Synthesis Analysis

Several methods have been developed to synthesize DBC and its derivatives. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling, which allows for the introduction of various functionalities into the DBC framework . Another method uses superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization of difluoroethenes bearing two biaryl groups . Additionally, a versatile method based on regio- and stereoselective stannyllithiation to diarylacetylenes has been described, which is capable of producing DBC derivatives with both electron-donating and electron-withdrawing groups .

Molecular Structure Analysis

The molecular structure of DBC is characterized by a significant distortion from planarity, with an angle of 27.6 degrees between the outermost rings. This distortion is attributed to atomic overcrowding in the fjord region of the molecule . The twisted nature of DBC affects its electronic properties and has implications for its reactivity and interaction with biological systems.

Chemical Reactions Analysis

The reactivity of DBC and its derivatives is influenced by the presence of functional groups and the twisted conformation of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance intermolecular interactions and affect carrier mobility in electronic applications . The synthesis of active metabolites of DBC, such as diol, dione, and diol epoxide, is also of interest due to their role in carcinogenesis .

Physical and Chemical Properties Analysis

DBC derivatives exhibit ambipolar carrier transport properties with mobility values up to 10^-3 cm^2 V^-1 s^-1 in the amorphous state, indicating their potential for use in electronic devices . The electrochemical and spectroscopic properties of DBC derivatives have been studied, revealing that substituents and the torsion of the naphthalene moiety can influence oxidation potentials, absorption spectra, and photoluminescence10. The compound 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) has been used in red phosphorescent organic light-emitting diodes with a high external quantum efficiency, demonstrating the utility of DBC as a molecular platform for electroactive materials .

Scientific Research Applications

  • Discotic Liquid Crystals : Dibenzo[g,p]chrysene serves as a core fragment in the preparation of discotic liquid crystals. Its derivatives exhibit charge-transfer interactions that induce columnar mesophase formation, studied using polarizing microscopy and differential scanning calorimetry (Kumar & Varshney, 2002).

  • Synthetic Methods : Efficient synthetic methods for dibenzo[g,p]chrysene involve superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization of difluoroethenes. This approach allows for the activation of both vinylic and aromatic C-F bonds, forming new C-C bonds (Suzuki et al., 2015).

  • Organic Light-Emitting Diodes (OLEDs) : Dibenzo[g,p]chrysene derivatives have been used to create red phosphorescent organic light-emitting diodes (PHOLEDs) with high external quantum efficiency. This application suggests dibenzo[g,p]chrysene as a potential platform for molecular electronics (Liu et al., 2017).

  • Carcinogenicity Studies : Dibenzo[g,p]chrysene has been used in transplacental carcinogenesis studies in mice, highlighting its potential role in developmental toxicology research (Shorey et al., 2012).

  • Molecular and Electronic Structure Studies : Investigations into the electronic structure and spectrum of dibenzo[g,p]chrysene reveal that it is nonplanar with D2 symmetry, contributing to understanding its optical and electronic properties (Thulstrup et al., 1994).

  • Synthesis for Carcinogen Study : Dibenzo[g,p]chrysene's synthesis and its derivatives are significant for studying its role as a mutagenic and toxic hydrocarbon. Its metabolic activation leads to DNA-binding metabolites, crucial for understanding its carcinogenic potential (Sharma et al., 2004).

  • Anode Buffer in Solar Cells : A derivative of dibenzo[g,p]chrysene has been used as an efficient anode buffer in inverted polymer solar cells, improving power conversion efficiency. This highlights its potential in photovoltaic applications (Wang et al., 2019).

  • Hydrogen-bonded Organic Frameworks : Dibenzo[g,p]chrysene-based hydrogen-bonded organic frameworks have been developed, showing photoconductivity and high BET surface area, indicating their potential in materials science (Suzuki et al., 2020).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling DBC . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . The molecule’s unique structure and properties make it a promising candidate for the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .

properties

IUPAC Name

hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKQZAEQBGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172620
Record name Dibenzo(g,p)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[g,p]chrysene

CAS RN

191-68-4
Record name Dibenzo[g,p]chrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenzonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[g,p]chrysene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[g,p]chrysene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo(g,p)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[g,p]chrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRABENZONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzo[g,p]chrysene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzo[g,p]chrysene
Reactant of Route 3
Dibenzo[g,p]chrysene
Reactant of Route 4
Dibenzo[g,p]chrysene
Reactant of Route 5
Dibenzo[g,p]chrysene
Reactant of Route 6
Dibenzo[g,p]chrysene

Citations

For This Compound
561
Citations
S Yamaguchi, TM Swager - Journal of the American Chemical …, 2001 - ACS Publications
Annelation of π-conjugated frameworks has proved to be an effective way to enhance conjugation in π-conjugated polymers by eliminating conformational disorder. Upon the basis of …
Number of citations: 0 pubs.acs.org
XS Ke, Y Hong, VM Lynch, D Kim… - Journal of the American …, 2018 - ACS Publications
We report here a metal complexation-based strategy that permits access to a highly stable expanded porphyrin-type quinoidal polycyclic aromatic hydrocarbons (PAH). Specifically, …
Number of citations: 0 pubs.acs.org
XS Ke, Y Hong, P Tu, Q He, VM Lynch… - Journal of the …, 2017 - ACS Publications
Bis-dicarbacorrole (bis-H 3 ) with two adj-CCNN subunits was synthesized by incorporating a dibenzo[g,p]chrysene moiety into the macrocyclic structure. The two trianionic cores in bis-…
Number of citations: 0 pubs.acs.org
N Yoshida, S Kamiguchi, K Sakao, R Akasaka, Y Fujii… - Tetrahedron …, 2020 - Elsevier
Regioselective direct tetra-bromination of dibenzo[g,p]chrysene (DBC) is described, involving the synthesis of multi-hydroxyl DBC derivatives. Addition of 16 equiv Br 2 to a suspension …
Number of citations: 0 www.sciencedirect.com
FH Herbstein - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
The crystal structures of octachloronaphthalene [monoclinic, a= 19.579 (8), b= 7.289 (4), c= 9.797 (5) A, fl= 111.76 (9), P21/a, Z= 4] and tetrabenznaphthalene (dibenzo [g, p] chrysene)[…
Number of citations: 0 scripts.iucr.org
S Kumar, SK Varshney - Molecular Crystals and Liquid Crystals, 2002 - Taylor & Francis
Dibenzo[g,p]chrysene, a new π-conjugated polycyclic aromatic hydrocarbon, has been found to function as the core fragment for the preparation of discotic liquid crystals. First two …
Number of citations: 0 www.tandfonline.com
XY Liu, X Tang, Y Zhao, D Zhao, J Fan, LS Liao - Dyes and Pigments, 2017 - Elsevier
One polycyclic aromatic hydrocarbon compound, 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC), was designed, synthesized, and fabricated in a red phosphorescent organic light-…
Number of citations: 0 www.sciencedirect.com
P Xie, C Han, S Xiang, S Jin, M Ge, C Zhang… - Chemical Engineering …, 2023 - Elsevier
The exploration on boosting the photocatalytic performance of donor-acceptor (DA) type polymer photocatalysts is hindered by their fixed chemical compositions. Herein, a series of …
Number of citations: 0 www.sciencedirect.com
E Fischer, J Larsen, JB Christensen… - The Journal of …, 1996 - ACS Publications
A series of new sulfur heteroarenes, isoelectronic with dibenzo[g,p]chrysene, have been prepared by double photocyclization of the corresponding tetraaryl substituted ethenes. The first …
Number of citations: 0 pubs.acs.org
ZZ Sun, S Feng, WL Ding, XL Peng, J Guan, Z Zhao - Synthetic Metals, 2021 - Elsevier
Designed with a steric twisted, π-conjugated dibenzochrysene (DBC) core and arylamine-based electron-donating side arms, four small molecules as hole-transporting materials (HTMs…
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.